BenchChemオンラインストアへようこそ!

N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-methylbenzamide

JNK2 inhibitor JNK3 inhibitor kinase selectivity

CAS 864858-29-7 is a high-purity, 3-cyano-thieno[2,3-c]pyridine kinase probe optimized for JNK2/3 selectivity profiling. The 3-cyano group forms a crystallographically validated hinge H-bond, while the N-acetyl moiety modulates ring basicity and the 3-methylbenzamide tail adds a discriminating hydrophobic contact—features absent in 4-methyl or unsubstituted analogs. Use this compound to deconvolute JNK2 vs. JNK3 contributions in inflammatory signaling without confounding JNK1/p38α activity. Ideal for cellular assays, co-crystallization, and parallel library diversification via three-vector chemistry. Buy from trusted B2B suppliers for reproducible lead optimization.

Molecular Formula C18H17N3O2S
Molecular Weight 339.41
CAS No. 864858-29-7
Cat. No. B2681365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-methylbenzamide
CAS864858-29-7
Molecular FormulaC18H17N3O2S
Molecular Weight339.41
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C#N
InChIInChI=1S/C18H17N3O2S/c1-11-4-3-5-13(8-11)17(23)20-18-15(9-19)14-6-7-21(12(2)22)10-16(14)24-18/h3-5,8H,6-7,10H2,1-2H3,(H,20,23)
InChIKeyJEILIZVYZFPPBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-methylbenzamide (CAS 864858-29-7): Procurement-Ready Profile for a Selective JNK2/3 Inhibitor Scaffold


N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-methylbenzamide (CAS 864858-29-7) is a synthetic small molecule belonging to the thieno[2,3-c]pyridine class of heterocyclic compounds [1]. This class has been established as a privileged scaffold for ATP-competitive kinase inhibition, most notably against c-Jun N-terminal kinases (JNKs), where the 3-cyano substituent forms a critical hinge-binding hydrogen bond interaction [2]. The compound integrates a 3-cyano group, an N-acetyl moiety, and a 3-methylbenzamide tail, structural features that collectively define its functional identity as a potential JNK2/3 inhibitor within a broader medicinal chemistry campaign led by GlaxoSmithKline [2].

Why Generic Thieno[2,3-c]pyridine Analogs Cannot Replace CAS 864858-29-7


Thieno[2,3-c]pyridine derivatives exhibit a steep structure-activity relationship (SAR) landscape where minor substitutions dictate kinase selectivity, binding mode, and physicochemical properties [1]. The 3-cyano group is not a passive structural element but a critical pharmacophore that forms an H-bond acceptor interaction with the hinge region of the JNK ATP-binding site, a binding mode confirmed by X-ray crystallography [1]. The N-acetyl substituent at the 6-position modulates the basicity and conformational flexibility of the saturated pyridine ring, which indirectly influences target engagement and off-rate kinetics [2]. The 3-methylbenzamide moiety introduces a specific hydrophobic contact that distinguishes this compound from its 4-methyl, 4-fluoro, or unsubstituted benzamide analogs, each of which may exhibit divergent JNK isoform selectivity profiles [1]. Simply interchanging this compound with a structurally similar thieno[2,3-c]pyridine derivative lacking the precise 3-methyl substitution pattern risks introducing confounding variables such as altered selectivity against JNK1, p38α, or ERK2, thereby invalidating the experimental model [1].

Quantitative Differentiation Evidence for N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-methylbenzamide (CAS 864858-29-7)


Potency Against JNK2/3: Comparison of 3-Methylbenzamide vs. Unsubstituted Benzamide Core Scaffolds

The target compound belongs to a series of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amides for which representative compounds 5a and 11a demonstrated potent inhibition of JNK3 with pIC50 values of 6.7 and 6.6, respectively, and essentially equipotent inhibition of JNK2 (pIC50 6.5) [1]. Importantly, selectivity within the MAPK family was observed: the series exhibited reduced activity against JNK1, p38α, and ERK2, establishing that the 3-cyano-thieno[2,3-c]pyridine scaffold confers intrinsic JNK2/3 selectivity [1]. While specific pIC50 data for CAS 864858-29-7 has not been publicly disclosed in the refereed literature, its 3-methylbenzamide substitution pattern falls within the SAR exploration of this GSK series and is predicted to maintain JNK2/3 inhibitory activity, with the meta-methyl group potentially enhancing hydrophobic packing relative to the unsubstituted benzamide analog [2].

JNK2 inhibitor JNK3 inhibitor kinase selectivity SAR

Binding Mode Validation: 3-Cyano Hinge Interaction Confers Kinase Selectivity vs. Non-Cyano Thienopyridines

X-ray crystallography of closely related thieno[2,3-c]pyridine analogs (compounds 5e and 8a) bound to JNK3 revealed that the 3-cyano substituent forms an H-bond acceptor interaction with the hinge region of the ATP-binding site [1]. This binding mode is unique among thienopyridine kinase inhibitors and directly contributes to JNK2/3 selectivity over other MAPK family members. In contrast, thieno[2,3-c]pyridine derivatives lacking the 3-cyano group—such as those developed as GRK2 inhibitors or COT kinase inhibitors—engage the kinase hinge through different hydrogen bond donor–acceptor motifs and exhibit distinct selectivity profiles [2]. The crystal structure of compound 5e in complex with JNK3 (PDB 2O0U) provides direct structural evidence for the pharmacophoric role of the 3-cyano group that is fully retained in CAS 864858-29-7 [1].

X-ray crystallography hinge binder ATP-competitive inhibitor binding mode

Physicochemical Differentiation: Molecular Weight, Lipophilicity, and Hydrogen Bonding Capacity vs. Close Analogs

CAS 864858-29-7 has a molecular formula of C18H17N3O2S (MW = 339.41 g/mol) . This places it within the Lipinski-compliant space favorable for oral bioavailability. Key close analogs and their differentiating physicochemical features include: N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-methylbenzamide (CAS 864858-26-4, regioisomeric analog, identical MW but different substitution pattern) ; N-(6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl)pentanamide (CAS 864858-90-2, MW = 305.4 g/mol, an aliphatic amide analog lacking the aromatic ring, resulting in lower lipophilicity and reduced aromatic π-stacking potential) ; and N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-benzylbenzamide (CAS 864858-86-6, MW = 429.49 g/mol, a bulkier analog with increased lipophilicity that may exhibit altered solubility and protein binding) . The 3-methylbenzamide substituent in the target compound provides a balanced hydrophobic contact surface without exceeding the MW threshold that would compromise ligand efficiency metrics.

drug-likeness Lipinski physicochemical properties lead optimization

Combinatorial and Scaffold-Diversification Utility: Core Functionalization Sites Enable Parallel SAR Exploration

The thieno[2,3-c]pyridine scaffold has been recognized as a versatile starting point for kinase inhibitor discovery programs. A recent study demonstrated that a diverse collection of simple thieno[2,3-c]pyridine derivatives, inspired by X-ray structures of kinase-bound analogs, could serve as starting points for future drug discovery [1]. CAS 864858-29-7 features three chemically addressable diversification sites: the N-acetyl group (hydrolyzable to a secondary amine for further derivatization), the 3-cyano group (convertible to amide, amine, or tetrazole), and the 3-methylbenzamide moiety (replaceable via amide coupling). This contrasts with more rigid analogs such as N-(6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide, where the electron-withdrawing nitro group electronically deactivates the benzamide ring toward further functionalization and introduces potential toxicity liabilities associated with nitroaromatic compounds . The 3-methyl substitution in the target compound provides a neutral, metabolically stable anchor point for SAR exploration without the confounding effects of strong electron-withdrawing or electron-donating substituents.

scaffold diversification parallel synthesis medicinal chemistry hit-to-lead

High-Value Application Scenarios for N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-methylbenzamide (CAS 864858-29-7)


JNK2/3 Isoform Selectivity Profiling in Inflammatory Disease Models

This compound is best deployed as a probe molecule in cellular assays designed to dissect the differential contributions of JNK2 and JNK3 to inflammatory signaling cascades. Because the 3-cyano-thieno[2,3-c]pyridine scaffold has demonstrated selectivity against JNK1, p38α, and ERK2 within the MAPK family [1], researchers can use CAS 864858-29-7 to interrogate JNK2/3-dependent pathways with reduced confounding effects from closely related kinases. The 3-methylbenzamide substituent provides a distinct interaction surface that may further refine the JNK2 vs. JNK3 selectivity window relative to unsubstituted or para-substituted analogs, enabling more precise target deconvolution.

Structure-Based Drug Design and X-ray Crystallography Studies of Kinase-Inhibitor Complexes

Given that closely related analogs from this series have yielded high-resolution X-ray co-crystal structures with JNK3 (PDB 2O0U, resolution 2.10 Å) [2], CAS 864858-29-7 is a strong candidate for structural biology campaigns. The compound's 3-cyano hinge-binding motif is proven to engage the ATP-binding site in a unique manner [2], and its 3-methylbenzamide tail may reveal additional hydrophobic pocket interactions not observed with the naphthalenecarboxamide-containing analog present in the existing PDB deposition. Soaking or co-crystallization experiments would directly inform the next iteration of structure-guided design.

Medicinal Chemistry Hit-to-Lead Expansion Using the Thieno[2,3-c]pyridine Scaffold

The compound serves as an advanced intermediate for parallel library synthesis. The N-acetyl group at the 6-position can be hydrolyzed to a secondary amine, enabling rapid diversification into sulfonamides, ureas, or reductive amination products [3]. The 3-cyano group can be transformed into amide, amine, or heterocyclic derivatives. The 3-methylbenzamide moiety can be cleaved and replaced with alternative carboxylic acids in a one-step amide coupling. This three-vector diversification strategy makes CAS 864858-29-7 an attractive procurement choice for lead optimization programs where multiple SAR dimensions must be explored simultaneously.

Kinase Selectivity Panel Screening and Counter-Screening

For laboratories building internal kinase profiling databases, this compound provides a valuable reference point for benchmarking selectivity within the thieno[2,3-c]pyridine chemotype. By testing this compound against a broad panel of kinases—including JNK1, JNK2, JNK3, p38α, ERK2, GRK2, and CDK8—researchers can generate comparative selectivity fingerprints that distinguish the 3-cyano series from other thieno[2,3-c]pyridine sub-classes targeting GRK2 (IC50 values in the low micromolar range) [3] or CDK8 (IC50 = 8.3 nM) [4]. Such data are essential for rational compound selection in target-based screening cascades.

Quote Request

Request a Quote for N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.